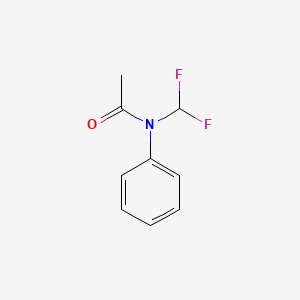
N-(difluoromethyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(difluoromethyl)-N-phenylacetamide: is an organic compound that features a difluoromethyl group attached to a phenylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(difluoromethyl)-N-phenylacetamide typically involves the introduction of a difluoromethyl group to a phenylacetamide precursor. One common method is the reaction of phenylacetamide with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenylacetamide substrate .
Análisis De Reacciones Químicas
Types of Reactions: N-(difluoromethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenylacetamide derivatives, while reduction may produce difluoromethylated amines .
Aplicaciones Científicas De Investigación
Chemistry: N-(difluoromethyl)-N-phenylacetamide is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of N-(difluoromethyl)-N-phenylacetamide involves the interaction of its difluoromethyl group with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
- N-trifluoromethyl-N-phenylacetamide
- N-difluoromethyl-N-methylacetamide
- N-difluoromethyl-N-phenylformamide
Uniqueness: N-(difluoromethyl)-N-phenylacetamide is unique due to its specific difluoromethyl group attached to the phenylacetamide structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
933994-66-2 |
|---|---|
Fórmula molecular |
C9H9F2NO |
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
N-(difluoromethyl)-N-phenylacetamide |
InChI |
InChI=1S/C9H9F2NO/c1-7(13)12(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clave InChI |
LKRRTMUGOBEIFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


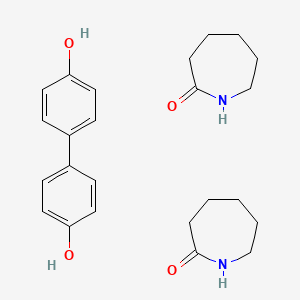
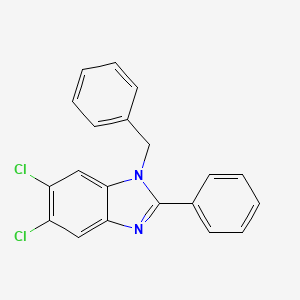
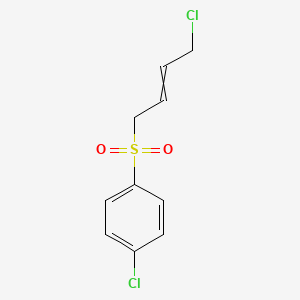
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
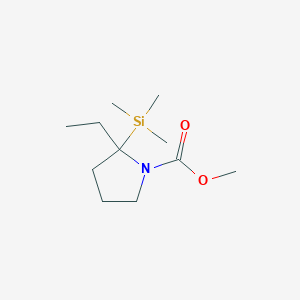
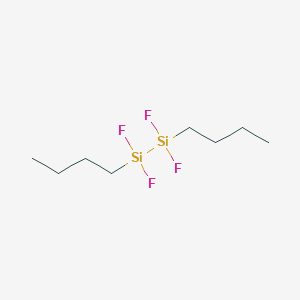
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)

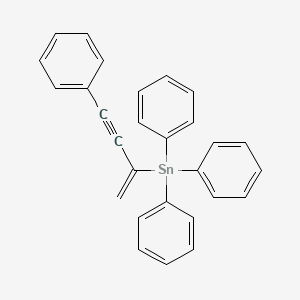
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)

![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
